molecular formula C18H15BrN6O2 B11504326 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide

Cat. No.: B11504326
M. Wt: 427.3 g/mol
InChI Key: VJZUBMSUDHPYJF-UHFFFAOYSA-N
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Description

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide is a complex organic compound that features a benzimidazole core linked to an oxadiazole ring and a substituted acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Acetamide Substitution: The final step involves the acylation of the benzimidazole-oxadiazole intermediate with 3-bromo-4-methylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the oxadiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites, while the oxadiazole ring and acetamide group can enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide
  • 2-[2-(4-amino-1,2,5-thiadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide is unique due to the presence of the oxadiazole ring, which can impart distinct electronic and steric properties. This uniqueness can translate into different biological activities and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H15BrN6O2

Molecular Weight

427.3 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide

InChI

InChI=1S/C18H15BrN6O2/c1-10-6-7-11(8-12(10)19)21-15(26)9-25-14-5-3-2-4-13(14)22-18(25)16-17(20)24-27-23-16/h2-8H,9H2,1H3,(H2,20,24)(H,21,26)

InChI Key

VJZUBMSUDHPYJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)Br

Origin of Product

United States

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